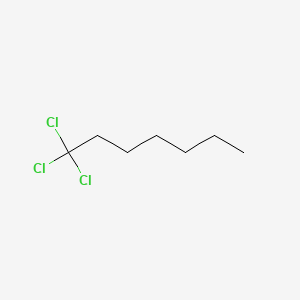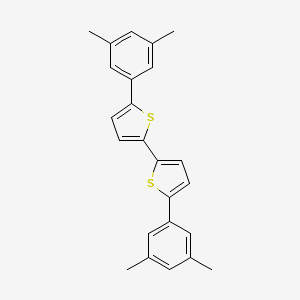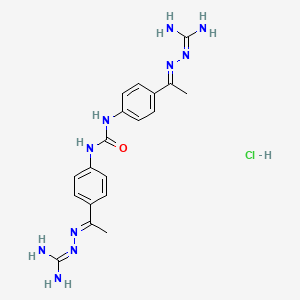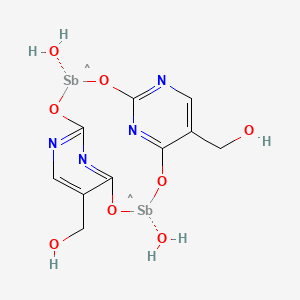
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of antimony, hydroxyl groups, and a hydroxymethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine typically involves the reaction of 2,4-dihydroxy-5-hydroxymethyl pyrimidine with antimony trichloride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides are used in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Scientific Research Applications
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form coordination complexes, which can influence various biochemical processes. It may also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-5-hydroxymethyl pyrimidine: Lacks the antimony component but shares similar structural features.
Antimonyl-2,4-dihydroxy pyrimidine: Similar but without the hydroxymethyl group.
Antimonyl-5-hydroxymethyl pyrimidine: Similar but without the 2,4-dihydroxy groups.
Uniqueness
Its ability to form coordination complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
77824-42-1 |
|---|---|
Molecular Formula |
C10H12N4O8Sb2 |
Molecular Weight |
559.74 g/mol |
InChI |
InChI=1S/2C5H6N2O3.2H2O.2Sb/c2*8-2-3-1-6-5(10)7-4(3)9;;;;/h2*1,8H,2H2,(H2,6,7,9,10);2*1H2;;/q;;;;2*+2/p-4 |
InChI Key |
WOOKJMFLJLHDOQ-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C2=NC(=N1)O[Sb]OC3=NC=C(C(=N3)O[Sb]O2)CO)CO.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
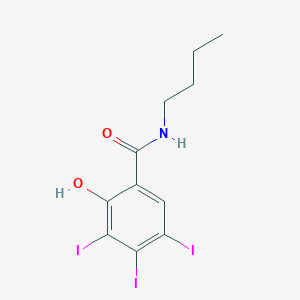
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
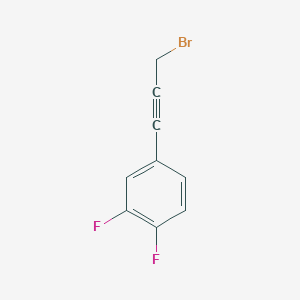
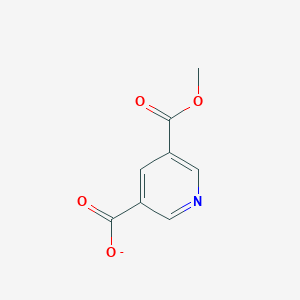
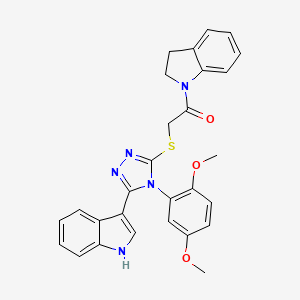

![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
